N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide

TRPA1 agonism pain research calcium imaging

N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide (CAS 946341-42-0; molecular formula C17H13FN2O2; molecular weight 296.29 g/mol) is a synthetic small molecule belonging to the phenylisoxazole acetamide class. Its structure features a 5-phenylisoxazole core linked via an acetamide bridge to a 2-fluorophenyl ring.

Molecular Formula C17H13FN2O2
Molecular Weight 296.301
CAS No. 946341-42-0
Cat. No. B2615625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
CAS946341-42-0
Molecular FormulaC17H13FN2O2
Molecular Weight296.301
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C17H13FN2O2/c18-14-8-4-5-9-15(14)19-17(21)11-13-10-16(22-20-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)
InChIKeyBGMHSHODIOWDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide (CAS 946341-42-0): Core Structural Identity and Sourcing Profile


N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide (CAS 946341-42-0; molecular formula C17H13FN2O2; molecular weight 296.29 g/mol) is a synthetic small molecule belonging to the phenylisoxazole acetamide class . Its structure features a 5-phenylisoxazole core linked via an acetamide bridge to a 2-fluorophenyl ring. This compound has been indexed in the ChEMBL database (CHEMBL2163793) and BindingDB (BDBM50396009) with reported bioactivity data against transient receptor potential (TRP) channels [1]. It is available from multiple chemical vendors, typically at ≥95% purity, and is primarily utilized as a research tool in TRP channel pharmacology and medicinal chemistry optimization programs.

Why N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide Cannot Be Simply Replaced by In-Class Isoxazole Acetamides


Phenylisoxazole acetamides are not interchangeable pharmacophores because the position of fluorine substitution on the N-phenyl ring dictates the compound's TRP channel subtype selectivity profile. The 2-fluoro regioisomer (CAS 946341-42-0) engages TRPA1 as an agonist (EC50 = 9.0 µM) and TRPV1 as a weak agonist (EC50 = 20 µM), while its 4-fluoro positional isomer (CAS 946261-49-0) lacks documented TRPA1 activity [1]. The presence or absence of an ortho-fluorine alters the dihedral angle between the amide and the phenyl ring, modulating hydrogen-bonding interactions with key channel residues and shifting the compound's functional signature from agonist to antagonist at certain TRP subtypes [1]. This regioisomer-dependent pharmacology means that selection of the 2-fluorophenyl variant is a deliberate choice for researchers requiring TRPA1 activation, not a default interchangeable option.

Quantitative Differentiation Evidence for N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide vs. Closest Analogs


TRPA1 Agonist Activity: N-(2-fluorophenyl) vs. 4-Fluoro and Trifluoromethyl Analogs

N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide activates human TRPA1 with an EC50 of 9.0 µM in a Ca2+ flux assay using Fluo-4 AM dye in T-REx HEK cells [1]. In contrast, the 4-fluorophenyl positional isomer (CAS 946261-49-0) has no reported TRPA1 activity in the same database . Additionally, the 4-trifluoromethylphenyl analog (CAS 952999-81-4) also lacks annotated TRPA1 agonist data . This establishes the 2-fluorophenyl substitution as a critical determinant for TRPA1 agonism within this chemotype.

TRPA1 agonism pain research calcium imaging

Functional Selectivity: Partial TRPV1 Agonism vs. CIM0216 (TRPM3-Selective Agonist)

N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide displays weak agonist activity at human TRPV1 (EC50 = 20 µM) alongside its TRPA1 activity [1]. This dual TRPA1/TRPV1 profile contrasts sharply with CIM0216 (CAS 1031496-06-6), an isoxazolyl-phenylacetamide that is a potent and selective TRPM3 agonist (EC50 = 0.77 µM) with negligible activity at TRPA1, TRPV1, or other TRPM subtypes . CIM0216 poorly activates TRPM1, TRPM2, TRPM4, TRPM5, TRPM6, TRPM7, TRPM8, and TRPV1; at 10 µM it blocks TRPM2 (17%), TRPM5 (34%), and TRPM8 (61%) .

TRPV1 TRPM3 selectivity profiling nociception

TRPM8 Antagonist Activity: A Differentiating Secondary Pharmacology Feature

N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide also acts as an antagonist at mouse TRPM8 with an IC50 of 0.70 µM, assessed by inhibition of menthol-induced Ca2+ influx [1]. This off-target antagonism at a cold-sensing channel is not documented for the 4-fluorophenyl isomer . In comparison, CIM0216 at 10 µM blocks human TRPM8 by 61% but lacks a reported IC50, and its primary pharmacology is TRPM3 agonism .

TRPM8 antagonist cold sensation cross-target activity

Fluorine Position Dictates TRP Channel Pharmacology: 2-Fluoro vs. 4-Fluoro Regioisomeric Comparison

The 2-fluorophenyl substitution (ortho to amide) in CAS 946341-42-0 enables a unique TRPA1 agonist/TRPM8 antagonist dual profile, while the 4-fluorophenyl isomer (CAS 946261-49-0) shows no documented TRP channel activity in publicly available databases [1]. The ortho-fluorine introduces an intramolecular interaction with the amide N–H, restricting conformational freedom and enforcing a geometry distinct from the 4-fluoro isomer; this has been established as a general SAR principle in fluorophenyl amide series [2].

fluorine positional isomer structure-activity relationship regioisomer pharmacology

Prioritized Application Scenarios for N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide Based on Quantitative Differentiation Evidence


TRPA1-Mediated Pain and Neurogenic Inflammation Pathway Investigation

With a confirmed TRPA1 EC50 of 9.0 µM, this compound serves as a chemical probe for activating TRPA1-dependent calcium signaling in sensory neurons [1]. Unlike the 4-fluoro isomer, which lacks TRPA1 activity, this compound enables robust TRPA1 activation in neuronal cultures or recombinant systems. It can be used in conjunction with CIM0216 (a TRPM3-selective agonist) in multi-channel pharmacological dissection experiments to differentiate TRPA1-mediated from TRPM3-mediated nociceptive responses, providing orthogonal validation of target engagement pathways [1].

Dual TRPA1/TRPM8 Modulation in Cold Allodynia and Migraine Models

The compound's unique dual pharmacology—TRPA1 agonism (EC50 = 9.0 µM) combined with TRPM8 antagonism (IC50 = 0.70 µM)—makes it a valuable tool for studying cold hypersensitivity and migraine pathophysiology [1]. In rodent models of cold allodynia, concurrent TRPA1 activation and TRPM8 blockade can dissect the contributions of these two cold-sensing channels. CIM0216 cannot replicate this dual mechanism, as it primarily targets TRPM3 and only partially blocks TRPM8 at high concentrations (61% at 10 µM) . The 4-fluoro isomer offers no annotated TRP channel activity and is therefore unsuitable for this application .

Fluorine Positional SAR Library Design in TRP Channel Drug Discovery

This compound exemplifies the profound impact of fluorine regioisomerism on TRP channel polypharmacology. Incorporating it as a reference standard in structure-activity relationship (SAR) libraries enables medicinal chemists to benchmark the effect of ortho- vs. para-fluorine substitution on TRPA1, TRPV1, and TRPM8 engagement [1]. The complete loss of annotated TRP channel pharmacology upon moving fluorine from the 2- to the 4-position provides a clear SAR decision point for lead optimization programs targeting pain, itch, or respiratory disorders where TRPA1 modulation is therapeutically relevant .

TRPV1 Co-Activation Studies in Inflammatory Pain Research

The compound exhibits weak TRPV1 agonism (EC50 = 20 µM), approximately 2.2-fold less potent than its TRPA1 activity [1]. This partial TRPV1 activity permits co-activation studies where both TRPA1 and TRPV1 contribute to inflammatory mediator release (e.g., CGRP, substance P) from sensory nerve terminals [1]. At concentrations around 10–20 µM, researchers can achieve TRPA1 activation with partial TRPV1 engagement, enabling concentration-dependent dissection of each channel's contribution to neuropeptide release, a pharmacological spectrum not available with TRPA1-selective probes or TRPM3 agonists like CIM0216 .

Quote Request

Request a Quote for N-(2-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.